ATP-Red 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ATP-Red 1 is a multisite-binding switchable fluorescent probe that selectively and rapidly detects intracellular concentrations of adenosine triphosphate (ATP) in living cells. It is widely used in scientific research due to its high specificity and sensitivity in measuring ATP levels, which are crucial for various cellular processes .

准备方法

Synthetic Routes and Reaction Conditions

ATP-Red 1 is synthesized through a series of chemical reactions involving the formation of a boron-ribose complex. The synthetic route typically involves the following steps:

Formation of the boron-ribose complex: This step involves the reaction of boronic acid with ribose to form a boron-ribose complex.

Introduction of the fluorescent moiety: The fluorescent moiety is introduced through a coupling reaction with the boron-ribose complex.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by:

Optimizing reaction conditions: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and purity.

Automating the process: Automation of the synthesis and purification steps ensures consistency and efficiency in production.

Quality control: Rigorous quality control measures, including HPLC and mass spectrometry, are implemented to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

ATP-Red 1 undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, which may affect its fluorescence properties.

Reduction: Reduction reactions can also impact the fluorescence intensity of this compound.

Substitution: Substitution reactions involving the boron-ribose complex can modify the structure and properties of this compound.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example:

Oxidation products: Oxidation reactions may result in the formation of oxidized derivatives of this compound.

Reduction products: Reduction reactions may yield reduced forms of this compound with altered fluorescence properties.

科学研究应用

Chemistry

ATP-Red 1 is widely used as a fluorescent probe in chemical research to study ATP levels during various reactions. Its ability to provide real-time measurements allows researchers to understand better the dynamics of ATP in chemical processes.

Biology

In biological research, this compound is employed for live-cell imaging, enabling scientists to monitor ATP levels dynamically. This application is particularly useful for studying cellular metabolism and energy production, as demonstrated in the following case study:

Case Study: Monitoring Mitochondrial Activity

- Objective: To visualize mitochondrial ATP levels in cancer cells.

- Method: Researchers utilized this compound alongside MitoTracker Green to co-localize and quantify ATP within mitochondria.

- Findings: The study revealed that high mitochondrial activity correlates with increased ATP production in metastatic cancer cells .

Medicine

In medical research, this compound plays a vital role in investigating the implications of ATP in various diseases, including cancer and neurodegenerative disorders. Its application extends to understanding drug resistance mechanisms in cancer therapy.

Case Study: Cancer Drug Resistance

- Objective: To explore how high ATP production contributes to drug resistance.

- Method: Researchers isolated ATP-high and ATP-low subpopulations of MCF7 breast cancer cells using flow cytometry after staining with this compound.

- Findings: The study indicated that ATP-high cells exhibited increased proliferation and resistance to chemotherapy, highlighting the potential of targeting mitochondrial metabolism as a therapeutic strategy .

Industry

This compound is also applied in industrial settings to monitor and optimize production processes by measuring ATP levels. This application is crucial for maintaining quality control in bioprocessing and fermentation industries.

Data Tables

The following table summarizes key applications of this compound across different fields:

| Application Field | Description | Key Findings |

|---|---|---|

| Chemistry | Fluorescent probe for studying ATP dynamics | Real-time monitoring of chemical reactions |

| Biology | Live-cell imaging for mitochondrial studies | Correlation between mitochondrial activity and cancer cell metabolism |

| Medicine | Investigating role of ATP in diseases | Insights into drug resistance mechanisms |

| Industry | Monitoring ATP levels in production processes | Optimization of bioprocessing efficiency |

作用机制

ATP-Red 1 exerts its effects through a mechanism involving the binding of ATP to the boron-ribose complex. The presence of ATP induces a conformational change in the complex, resulting in the opening of the ring structure and the production of fluorescence. This fluorescence can be measured to determine ATP levels in living cells .

相似化合物的比较

Similar Compounds

Some compounds similar to ATP-Red 1 include:

BioTracker ATP-Red: Another fluorescent probe used for detecting ATP in living cells.

Mito-Tracker Green: A fluorescent dye used to stain mitochondria in live cells.

JC-1: A fluorescent dye used to measure mitochondrial membrane potential

Uniqueness of this compound

This compound is unique due to its high specificity and sensitivity in detecting ATP levels. Unlike other fluorescent probes, this compound can rapidly and selectively respond to changes in ATP concentrations, making it an invaluable tool in scientific research .

生物活性

ATP-Red 1 is a multisite-binding switchable fluorescent probe that has garnered attention for its ability to selectively and rapidly respond to intracellular levels of adenosine triphosphate (ATP) in living cells. This compound is particularly significant in the study of mitochondrial function and cellular metabolism, given ATP's critical role as an energy currency in biological systems.

This compound operates by binding specifically to ATP, leading to a fluorescence change that can be quantitatively measured. The compound exhibits maximum absorption and emission wavelengths of 570/566 nm and 590/585 nm, respectively . Its high membrane permeability allows it to effectively penetrate cell membranes, making it suitable for live-cell imaging applications. Upon binding ATP, the fluorescence intensity of this compound increases significantly—up to 5.6-fold in the presence of 5 mM ATP .

1. Mitochondrial Imaging

This compound has been utilized extensively for real-time monitoring of mitochondrial ATP levels. Live-cell imaging studies have demonstrated that this compound predominantly localizes to mitochondria, allowing researchers to visualize changes in mitochondrial ATP concentrations under various physiological conditions . For instance, a study showed decreased mitochondrial ATP levels in cells subjected to potassium cyanide (KCN) treatment, which inhibits oxidative phosphorylation (OXPHOS), as well as during starvation conditions .

2. Cancer Research

The probe has also been instrumental in cancer research. High ATP production has been linked to increased metastatic potential in cancer cells. In a study involving MDA-MB-231 breast cancer cells, it was found that cells with elevated ATP levels exhibited enhanced migration and invasion capabilities, suggesting that ATP acts as a metabolic marker for aggressive cancer phenotypes . Furthermore, treatment with drugs that deplete ATP, such as Bedaquiline, showed promise in reducing metastasis by targeting high-ATP cancer cells .

Case Study: Monitoring Apoptosis

In a notable study, researchers used this compound to observe changes in mitochondrial ATP levels during early stages of apoptosis. The probe allowed for the detection of increased mitochondrial ATP levels before significant morphological changes occurred in the cells, indicating its potential as an early marker for apoptotic processes .

Case Study: Drug Resistance Mechanisms

Another investigation highlighted the role of this compound in understanding drug resistance mechanisms in cancer therapy. By isolating ATP-high and ATP-low subpopulations from MCF7 breast cancer cells using flow cytometry after staining with this compound, researchers could identify cellular characteristics associated with drug resistance. This approach revealed that high ATP levels were correlated with increased expression of genes related to mitochondrial function and drug resistance .

Research Findings Summary

属性

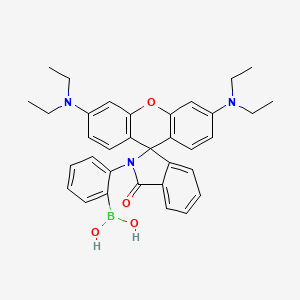

IUPAC Name |

[2-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36BN3O4/c1-5-36(6-2)23-17-19-27-31(21-23)42-32-22-24(37(7-3)8-4)18-20-28(32)34(27)26-14-10-9-13-25(26)33(39)38(34)30-16-12-11-15-29(30)35(40)41/h9-22,40-41H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNKNUIFMZUJTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N(CC)CC)OC6=C4C=CC(=C6)N(CC)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36BN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。